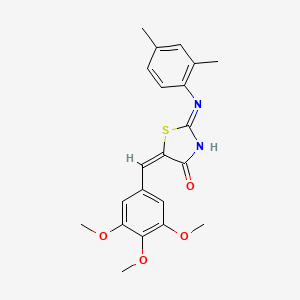

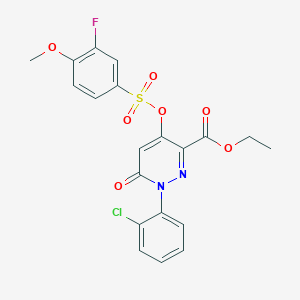

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 4-thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests that it may possess similar properties to other 4-thiazolidinone derivatives, which have been studied for their antimicrobial and antifungal properties, as well as their interactions with biological macromolecules like DNA.

Synthesis Analysis

The synthesis of 4-thiazolidinone derivatives typically involves multicomponent reactions, which are a cornerstone of modern organic and medicinal chemistry due to their step-economy and cost-effectiveness. For instance, a one-pot, three-component reaction has been successfully employed to synthesize 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, starting from primary amines, aryl isothiocyanates, and a trifluoropropanone derivative . Although the specific compound is not mentioned, the synthesis of similar compounds often involves the condensation of thiazolidinone with aldehydes and amines, which could be adapted to synthesize the (2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one.

Molecular Structure Analysis

The molecular structure of 4-thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can exhibit prototropic tautomerism between amino and imino forms . This tautomerism can be confirmed by spectral analysis, such as NMR, and is an important feature that can influence the biological activity of these compounds.

Chemical Reactions Analysis

4-Thiazolidinone derivatives can undergo various chemical reactions to yield structurally diverse scaffolds. For example, subsequent reactions of the synthesized thiazolidinones can lead to the formation of isoxazoles, triazoles, and propargylamine derivatives . The reactivity of the thiazolidinone core allows for the introduction of various substituents, which can significantly alter the biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-thiazolidinone derivatives are influenced by their substituents. For instance, the introduction of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its biological activity . The presence of methoxy groups, as in the compound of interest, can also affect the molecule's solubility and ability to interact with biological targets. Spectral data, such as IR, NMR, and mass spectrometry, are essential for confirming the structure of these compounds and can provide insights into their physical properties .

Relevant Case Studies

Case studies involving 4-thiazolidinone derivatives have demonstrated their potential as antimicrobial and antifungal agents. For example, a series of N-substituted 4-thiazolidinone derivatives showed activity against Mycobacterium tuberculosis and other selected bacteria and fungi . Another study reported the synthesis of novel 2-imino-4-thiazolidinone derivatives with significant antifungal activity, highlighting their potential as antifungal agents . These studies suggest that the compound may also possess similar biological activities, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

Antitubercular Evaluation : Thiazolidinone derivatives have shown significant in vitro activities against Mycobacterium tuberculosis. A study highlighted a compound with MICs of 3.31 µM against log-phase culture of MTB, exhibiting potent antitubercular activity in the presence of an efflux pump inhibitor, indicating a potential avenue for TB treatment research (Samala et al., 2014).

Antimicrobial and Antifungal Activities : Synthesized thiazolidinone derivatives have demonstrated antimicrobial and antifungal effects. For instance, certain derivatives have been evaluated against various agricultural fungi, showing higher fungicidal effects compared to other compounds, thus contributing to the development of new antifungal agents (Liu et al., 2000).

Anticancer and Antiproliferative Effects

Anticancer Agents : Thiazolidinone compounds have been investigated for their anticancer properties. Research has explored the synthesis and antiproliferative activity of these compounds against human cancer cell lines, identifying several derivatives with potent activity, which may offer new pathways for cancer therapy (Chandrappa et al., 2008).

Selective Inhibitory Activity : Some thiazolidinone derivatives have been designed and synthesized to possess selective inhibitory activity against leukemia cell lines. This specificity in action underscores the potential of thiazolidinones in targeted cancer treatment strategies (Subtelna et al., 2020).

Antifibrotic Potential

- Antifibrotic and Anticancer Activity : A study described the synthesis and evaluation of amino(imino)thiazolidinone derivatives for their antifibrotic and anticancer activities. Notably, compounds showing significant reduction in the viability of fibroblasts did not exhibit anticancer effects, highlighting their selective antifibrotic potential without affecting cancer cell viability, which could be beneficial in treating fibrotic diseases (Kaminskyy et al., 2016).

Eigenschaften

IUPAC Name |

(5E)-2-(2,4-dimethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-12-6-7-15(13(2)8-12)22-21-23-20(24)18(28-21)11-14-9-16(25-3)19(27-5)17(10-14)26-4/h6-11H,1-5H3,(H,22,23,24)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTURCPZQKDLJNF-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,5E)-2-((2,4-dimethylphenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate](/img/structure/B2552990.png)

![N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2552992.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2552998.png)

![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)